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Compound Name: 3-Butyne-1-thiol

Cat. No.: B3057168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the conformational landscape and electronic properties of 3-
Butyne-1-thiol, a molecule of interest due to its potential for intramolecular interactions. The

information presented herein is derived from a detailed study combining microwave

spectroscopy and high-level quantum chemical calculations, providing a foundational

understanding for its application in further research and development.

Core Findings: Conformational Analysis
Quantum chemical calculations have been instrumental in elucidating the conformational

preferences of 3-Butyne-1-thiol. These studies, primarily employing Density Functional Theory

(DFT) and Møller-Plesset perturbation theory (MP2), have identified five possible conformers.

[1] Of these, two have been experimentally observed and are of primary interest.

The most stable conformer is characterized by a synclinal arrangement of the S-C1-C2-C3

atoms. This conformation is stabilized by a weak intramolecular hydrogen bond between the

hydrogen atom of the thiol group and the π-electrons of the carbon-carbon triple bond.[1][2][3]

The second observed conformer possesses an antiperiplanar arrangement of the S-C1-C2-C3

atoms and is slightly higher in energy.[1][2][3] The energy difference between these two

conformers has been experimentally estimated to be approximately 1.7(4) kJ mol⁻¹.[1][2][3]
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The relative energies of the five calculated conformers of 3-Butyne-1-thiol, as determined by

various quantum chemical methods, are summarized below. Conformer V, the synclinal form

with the S-H···π interaction, is the global minimum.

Conformer
B3LYP/6-
311++G(3df,2p
d)

MP2/6-
311++G(3df,2p
d)

MP2/aug-cc-
pVTZ

G3

I +3.98 +6.53 +6.50 +5.68

II +0.66 +2.63 +2.96 +2.02

III +8.43 +8.64 +8.79 +7.99

IV +5.55 +6.17 +6.61 +5.42

V 0.00 0.00 0.00 0.00

All relative

energies are

given in kJ

mol⁻¹.[1]

The predicted components of the dipole moment along the principal inertial axes for the second

lowest energy conformer (Conformer II) at the MP2/aug-cc-pVTZ level of theory are µa = 0.72

D, µb = 0.06 D, and µc = 0.65 D.[1]

Experimental and Computational Protocols
The foundational data for this guide is based on a combined experimental and computational

approach.

Microwave Spectroscopy
The rotational spectrum of 3-Butyne-1-thiol was investigated using a Stark-modulation

microwave spectrometer.[1] The experiments were conducted in the frequency range of 12.4-

80.0 GHz. To enhance the spectral intensity, the Stark cell was cooled to approximately -10 °C

using solid CO₂.[1] All handling of the substance was performed in a well-ventilated hood.[1]
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Quantum Chemical Calculations
The computational analysis involved geometry optimizations of the five possible conformers of

3-Butyne-1-thiol. These calculations were performed using several theoretical methods and

basis sets to ensure the reliability of the results.[1]

The primary methods employed were:

Density Functional Theory (DFT): Specifically, the B3LYP functional was used with the 6-

311++G(3df,2pd) basis set.[1][2][3] This level of theory was also utilized for calculating

vibrational frequencies and quartic centrifugal distortion constants.[1][2]

Møller-Plesset Perturbation Theory (MP2): Calculations were carried out at the MP2/6-

311++G(3df,2pd) and MP2/aug-cc-pVTZ levels of theory.[1][2][3] The latter, being more

computationally demanding, was used for geometry optimizations to predict ground-state

rotational spectra.[1]

Gaussian-3 (G3) Theory: This composite method was also used to provide accurate energy

predictions.[1][2][3]

Visualizing the Computational Workflow
The logical flow of the computational investigation into 3-Butyne-1-thiol's conformational

space is depicted below.
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To cite this document: BenchChem. [Quantum Chemical Insights into 3-Butyne-1-thiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3057168#quantum-chemical-calculations-on-3-
butyne-1-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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